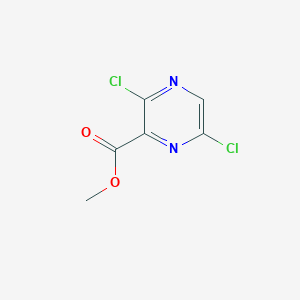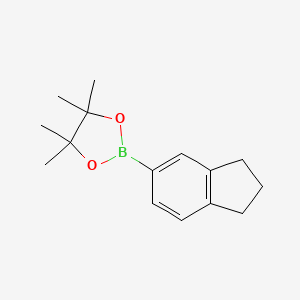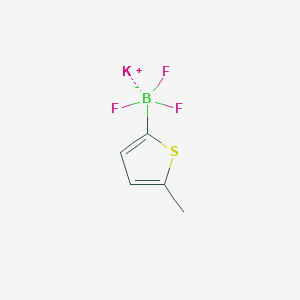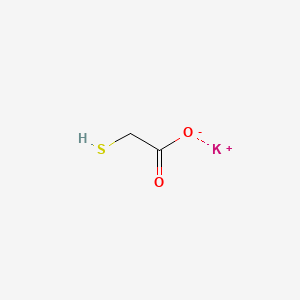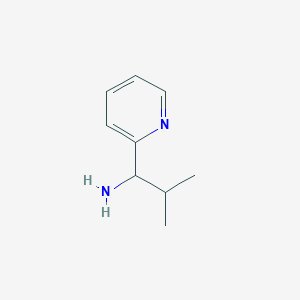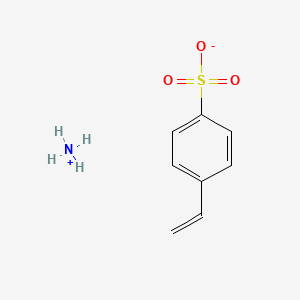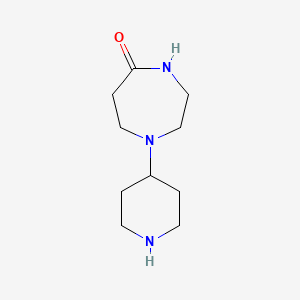
1-(Piperidin-4-yl)-1,4-diazepan-5-one
Vue d'ensemble
Description
“1-(Piperidin-4-yl)-1,4-diazepan-5-one” is an organic compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves multiple strategies, including asymmetric organocatalytic synthesis and the Leimgruber−Batcho indole synthesis . A three-step synthetic approach for a series of 3-piperidin-4-yl-1H-indoles with anti-parasitic activity against Plasmodium falciparum has been described .
Molecular Structure Analysis
The molecular structure of “1-(Piperidin-4-yl)-1,4-diazepan-5-one” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives have been studied extensively due to their unique properties and potential applications in various fields, such as synthetic chemistry, drug discovery, and biochemistry. They have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Applications De Recherche Scientifique
Selectivity to GABAA Receptors
1-(Piperidin-4-yl)-1,4-diazepan-5-one analogs have been explored for their selectivity and efficacy on different subtypes of GABA_A receptors, displaying a unique profile in comparison to traditional benzodiazepines like diazepam. For instance, ELB139, a compound related to the 1,4-diazepan-5-one structure, showed subtype specificity among GABA_A receptor subtypes, with particular potency and efficacy on alpha3-containing receptors but highest efficacy on alpha1- or alpha2-containing receptors. This suggests potential for designing anxiolytic drugs with reduced side effects associated with non-selective benzodiazepine action (Rabe et al., 2007).
Synthesis and Catalysis
The catalytic roles of piperidine and its derivatives in chemical synthesis have been demonstrated, such as in the synthesis of 1,5-benzodiazepin-2-ones. Piperidine acted as an organic catalyst in reactions involving 1,2-bifunctional substrates and o-phenylenediamine, leading to novel benzodiazepin-2-one derivatives. This showcases the versatility of piperidine derivatives in facilitating complex organic transformations, which could be relevant in the development of pharmaceuticals and fine chemicals (Mansour & El-Hendawy, 2020).
Antimicrobial and Antitubercular Activities
Research has identified 1,4-diazepan-1-yl derivatives as potent agents against tuberculosis. Certain compounds were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains, with some showing significant efficacy. This indicates the potential of 1-(Piperidin-4-yl)-1,4-diazepan-5-one derivatives in contributing to the development of new antitubercular drugs (Naidu et al., 2016).
Antimicrobial Synthesis
Compounds with the 1-(Piperidin-4-yl)-1,4-diazepan-5-one skeleton have been synthesized and shown to possess promising antimicrobial properties. For example, specific synthesized derivatives demonstrated good antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents (Kottapalle & Shinde, 2021).
Mécanisme D'action
While the specific mechanism of action for “1-(Piperidin-4-yl)-1,4-diazepan-5-one” is not mentioned in the search results, piperidine derivatives have been found to exhibit a wide range of biological activities. For example, some piperidine derivatives have been found to inhibit the proliferation of HepG2 cells in vitro .
Safety and Hazards
While specific safety and hazard information for “1-(Piperidin-4-yl)-1,4-diazepan-5-one” is not available in the search results, general safety measures for handling piperidine derivatives include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the potential therapeutic applications of piperidine derivatives .
Propriétés
IUPAC Name |
1-piperidin-4-yl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10-3-7-13(8-6-12-10)9-1-4-11-5-2-9/h9,11H,1-8H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFGTKYMEANZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627795 | |
| Record name | 1-(Piperidin-4-yl)-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-1,4-diazepan-5-one | |
CAS RN |
344779-09-5 | |
| Record name | 1-(Piperidin-4-yl)-1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



